molecular formula C18H10N4S4 B14742475 2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole

2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole

Cat. No.: B14742475
M. Wt: 410.6 g/mol
InChI Key: TYJDVMCBKOOSGH-UHFFFAOYSA-N
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Description

2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole is a complex organic compound that features a unique structure combining benzothiazole and pyridazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole typically involves multi-step organic reactions. One common method involves the reaction of 2-mercaptobenzothiazole with pyridazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium methoxide in methanol, followed by heating to reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The pathways involved may include the inhibition of key enzymes in metabolic pathways, leading to the disruption of cellular processes in target organisms .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide

Uniqueness

2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole is unique due to its dual benzothiazole and pyridazine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H10N4S4

Molecular Weight

410.6 g/mol

IUPAC Name

2-[6-(1,3-benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole

InChI

InChI=1S/C18H10N4S4/c1-3-7-13-11(5-1)19-17(23-13)25-15-9-10-16(22-21-15)26-18-20-12-6-2-4-8-14(12)24-18/h1-10H

InChI Key

TYJDVMCBKOOSGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=NN=C(C=C3)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

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